sulfonilas
Sulfonyl compounds are a class of organic functional groups characterized by the presence of a sulfonyl group, -SO2-, which is derived from sulfuryl chloride or sulfur trioxide. These compounds play significant roles in various applications due to their unique chemical properties and reactivity.
Common examples include alkyl sulfonyls, aryl sulfonyls, and heterocyclic sulfonyls. Sulfonyl groups are often employed as protecting groups for primary and secondary hydroxyl groups during synthetic reactions, effectively blocking these functional groups from participating in unwanted side reactions. Additionally, they can be used as substituents in pharmaceuticals to enhance the stability or bioavailability of drug molecules.
In analytical chemistry, sulfonyls serve as reagents in certain derivatization processes, facilitating the detection and quantification of specific compounds through improved chromatographic properties. Furthermore, their presence is crucial in polymers where they act as crosslinking agents, enhancing material strength and durability.
Overall, sulfonyl compounds are versatile entities with wide-ranging applications across multiple industries, including pharmaceuticals, agrochemicals, and polymer science.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
![]() |
2-(Aminocarbonyl)ethyl Methanethiosulfonate | 351422-28-1 | C4H9NO3S2 |
![]() |
Methanesulfonothioicacid, 1,1-dichloro-, S-(trichloromethyl) ester | 31335-41-8 | C2HCl5O2S2 |
![]() |
2-Hydroxyethyl Methanethiosulfonate | 13700-08-8 | C3H8O3S2 |
![]() |
Decyl Methanethiosulfonate | 190852-38-1 | C11H24O2S2 |
![]() |
2-Aminoethyl Methanethiosulfonate Hydrobromide | 16599-33-0 | C3H10BrNO2S2 |
![]() |
2-Chloroethyl Methanethiosulfonate | 13700-02-2 | C3H7ClO2S2 |
![]() |
1,10-Decadiyl Bismethanethiosulfonate | 56-02-0 | C12H26O4S4 |
![]() |
Bis[(methylthio)methyl] disulfide; 4,4-Dioxide | 211430-59-0 | C4H10O2S4 |
![]() |
2,3,7,9-Tetrathia-5-oxadecane 2,2,9-trioxide | 17135-23-8 | C5H12O4S4 |
![]() |
METHANESULFONOTHIOIC ACID, [[(METHYLTHIO)METHYL]THIO]-, S-METHYL ESTER | 450365-65-8 | C4H10O2S4 |
Literatura Relacionada
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Fornecedores recomendados
-
YunnanjiuzhenFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Hongxiang Biomedical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados









